N,N-diethylpyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-11(4-2)9(12)8-6-5-7-10-8/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUPFABYBLEEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of N,N-diethylpyrrolidine-2-carboxamide

An In-Depth Technical Guide to the Physicochemical Properties of N,N-diethylpyrrolidine-2-carboxamide

Foreword: A Note on the Data

N,N-diethylpyrrolidine-2-carboxamide, particularly its chiral (S)-enantiomer derived from L-proline, is a valuable building block in medicinal chemistry and catalyst design. While it is frequently utilized as an intermediate, comprehensive, publicly available experimental data on the pure, isolated compound is sparse. This guide, therefore, adopts a dual approach: first, it presents available data, including computed properties and data from closely related analogs, to provide a robust profile of the molecule. Second, it provides detailed, field-proven experimental protocols for determining these critical physicochemical properties, empowering researchers to generate this data with confidence. This approach ensures that this document is not merely a static data sheet, but a practical guide for the working scientist.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. N,N-diethylpyrrolidine-2-carboxamide is a tertiary amide derivative of the amino acid proline.

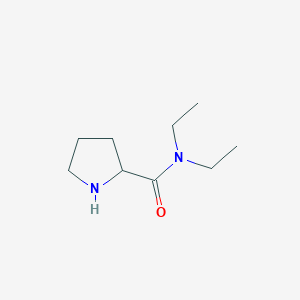

Molecular Structure:

Caption: Chemical structure of N,N-diethylpyrrolidine-2-carboxamide.

This structure features a five-membered pyrrolidine ring, which imparts conformational rigidity, and a diethylamide group at the C2 position. When derived from natural L-proline, the stereochemistry at C2 is (S).

Key Identifiers:

| Identifier | Value | Source |

| Molecular Formula | C₉H₁₈N₂O | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number (S)-enantiomer | 41721-01-1 | [1] |

| CAS Number (HCl Salt) | 1048649-03-1 |

Core Physicochemical Properties: A Comparative and Predictive Analysis

| Property | N,N-diethylpyrrolidine-2-carboxamide | N,N-diethylpyrrolidine-2-carboxamide HCl | (2S)-N,N-dimethylpyrrolidine-2-carboxamide (Analog) | Source |

| Physical Form | Liquid (Predicted) | Oil | - | |

| Boiling Point | Not available | - | 250.2 °C at 760 mmHg | [2] |

| Density | Not available | - | 1.017 g/cm³ | [2] |

| LogP (Computed) | 0.6068 | - | -0.1734 | [1][3] |

| TPSA (Computed) | 32.34 Ų | - | 32.34 Ų | [1][3] |

Expert Insights:

-

The N,N-diethyl substitution, compared to the dimethyl analog, increases the molecular weight and lipophilicity (as indicated by the higher computed LogP). This would be expected to lead to a higher boiling point than that of the dimethyl analog.

-

The positive LogP value suggests a moderate lipophilicity, which is a critical parameter in drug development, influencing membrane permeability and potential off-target interactions[4].

-

The Topological Polar Surface Area (TPSA) is identical to the dimethyl analog, as the change in alkyl chain length does not affect the polar atoms (Oxygen and Nitrogen) that contribute to this value. A TPSA of 32.34 Ų is favorable for good cell permeability.

Spectroscopic Profile: Predicting the Signature

While a definitive, published spectrum for the title compound is elusive, its structure is composed of well-understood moieties. By analyzing data from closely related compounds, such as N,N-diethyl-1-tosylpyrrolidine-2-carboxamide, we can reliably predict its spectral characteristics[5][6].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the protons on the pyrrolidine ring and the ethyl groups, arising from the chiral center at C2.

-

Diethylamide Protons (~3.3-3.5 ppm): The two CH₂ groups of the diethylamide will appear as two distinct multiplets due to restricted rotation around the amide C-N bond and their diastereotopic relationship. Each will couple to its respective CH₃ group.

-

Pyrrolidine C2-H (~3.5-4.0 ppm): This single proton, being adjacent to both a nitrogen and the carbonyl group, will be shifted downfield. It will appear as a multiplet due to coupling with the C3 protons.

-

Pyrrolidine N-CH₂ (~3.0-3.4 ppm): The two protons on C5 adjacent to the ring nitrogen will appear as a multiplet.

-

Pyrrolidine Ring CH₂'s (~1.8-2.2 ppm): The protons on C3 and C4 will resonate in this region, likely as complex, overlapping multiplets.

-

Diethylamide Methyl Protons (~1.0-1.2 ppm): The two CH₃ groups will appear as two distinct triplets, each coupling with its adjacent CH₂ group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a clear map of the carbon skeleton.

-

Carbonyl Carbon (~170-175 ppm): The amide carbonyl carbon is the most deshielded and will appear significantly downfield[7][8].

-

Pyrrolidine C2 (~60-65 ppm): The chiral carbon atom, bonded to two nitrogen atoms (one in the ring, one in the amide), will be in this region.

-

Pyrrolidine C5 (~45-50 ppm): The carbon adjacent to the ring nitrogen.

-

Diethylamide CH₂ (~40-45 ppm): Two distinct signals are expected for the two methylene carbons.

-

Pyrrolidine C3 & C4 (~25-35 ppm): The remaining two carbons of the pyrrolidine ring.

-

Diethylamide CH₃ (~12-15 ppm): Two distinct signals are expected for the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong amide bond absorption.

-

C=O Stretch (Amide I Band): A very strong and sharp absorption is expected around 1630-1680 cm⁻¹ . This is the most prominent feature in the spectrum. For N,N-diethyl-1-tosylpyrrolidine-2-carboxamide, this band appears at 1678 cm⁻¹[5].

-

C-H Stretch: Absorptions between 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the pyrrolidine and ethyl groups.

-

C-N Stretch: This will appear in the fingerprint region, typically between 1100-1300 cm⁻¹ .

Mass Spectrometry (MS)

In Electron Ionization (EI) mass spectrometry, the molecular ion ([M]⁺) at m/z = 170 would be expected. Key fragmentation patterns would likely involve:

-

Loss of an ethyl group (-29) to give a fragment at m/z = 141.

-

Cleavage of the C2-carbonyl bond, leading to a fragment corresponding to the pyrrolidine ring (m/z = 70) and the diethylcarbamoyl cation (m/z = 100). The fragment at m/z = 100 (diethylamide cation) is often a prominent peak for N,N-diethylamides.

Synthesis and Analytical Methodologies

Synthesis: A Standard Approach via Amide Coupling

The most direct and common synthesis route involves the coupling of L-proline with diethylamine. To achieve this, the carboxylic acid of proline must first be activated. A standard and reliable method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or by converting the acid to an acid chloride.

Caption: General synthetic workflow for N,N-diethylpyrrolidine-2-carboxamide.

Protocol: Synthesis via Acid Chloride

-

Activation: L-proline (1.0 eq) is suspended in an anhydrous, inert solvent (e.g., dichloromethane). The suspension is cooled to 0 °C. Thionyl chloride (1.1 eq) is added dropwise. The mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Work-up (Isolation of Intermediate - Optional): The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude L-proline acid chloride hydrochloride, which can be used directly.

-

Amidation: The crude acid chloride is re-dissolved in anhydrous dichloromethane and cooled to 0 °C. A solution of diethylamine (2.5 eq) in dichloromethane is added dropwise. The excess diethylamine acts as both the nucleophile and the base to neutralize the generated HCl.

-

Final Work-up and Purification: The reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Rationale: This two-step, one-pot approach is efficient. The conversion to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the weakly basic diethylamine[9][10][11]. The use of excess amine is a practical choice to avoid adding another organic base.

Analytical Workflow: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of the synthesized compound.

Caption: HPLC workflow for purity analysis.

Protocol: Reversed-Phase HPLC for Purity Assessment

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of mobile phase (50:50 A:B) to make a 1 mg/mL stock. Dilute as necessary.

Rationale: The amide carbonyl provides a chromophore suitable for UV detection at low wavelengths (~210 nm). A C18 column provides good retention for this moderately polar compound. The acidic TFA in the mobile phase ensures that the pyrrolidine nitrogen is protonated, leading to sharp, symmetrical peaks.

Experimental Determination of Key Parameters

For drug development professionals, understanding how to experimentally determine solubility and pKa is paramount.

Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method[12].

Protocol: Shake-Flask Solubility in Aqueous Buffer

-

Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

-

Addition of Compound: Add an excess amount of N,N-diethylpyrrolidine-2-carboxamide to a known volume of the buffer in a sealed, inert container (e.g., a glass vial). The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation or filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute the clarified supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV with a calibration curve.

Rationale: This method measures the true thermodynamic equilibrium solubility by ensuring the solution is saturated in the presence of excess solid. It is a fundamental assay for preclinical development[12].

pKa Determination: Potentiometric Titration

The pKa of the conjugate acid of the pyrrolidine nitrogen can be accurately determined by potentiometric titration.

Protocol: Potentiometric Titration

-

Calibration: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the base has been neutralized). This corresponds to the flattest region of the buffer zone on the titration curve.

Rationale: Potentiometric titration directly measures the change in pH as the basic nitrogen is protonated. It is a highly accurate and reliable method for determining the ionization constant of a compound, which is critical for predicting its behavior in physiological environments[5][13]. The pKa of the pyrrolidine nitrogen is expected to be around 11, similar to pyrrolidine itself[14].

Safety and Handling

Based on the data for the hydrochloride salt, N,N-diethylpyrrolidine-2-carboxamide should be handled with care.

-

Hazard Statements (for HCl salt): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

N,N-diethylpyrrolidine-2-carboxamide is a molecule of significant interest with physicochemical properties that make it a suitable scaffold for further chemical exploration. Its moderate lipophilicity, favorable TPSA, and the presence of a basic nitrogen handle are key features for researchers in drug discovery. While a complete experimental dataset is not yet consolidated in the public domain, this guide provides a robust framework based on predictive data, analysis of close analogs, and detailed, actionable protocols for its synthesis, analysis, and characterization. This empowers researchers to not only understand the likely properties of this compound but also to generate the precise data required for their specific applications.

References

-

Butt, M. A., et al. (2014). One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride. Molbank, 2014(3), M826. Available at: [Link]

- Google Patents. (CN107641092A) A kind of synthetic method of L prolineamides.

-

Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Current Research in Chemistry, 8, 10-20. Available at: [Link]

-

ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

PubChem. (2S)-N,N-dimethylpyrrolidine-2-carboxamide. Available at: [Link]

- Google Patents. (CN102432616A) Method for preparing L-prolinamide and intermediate thereof.

-

Seebach, D., et al. (1985). Amino Acids. 7.1a A Novel Synthetic Route to L-Proline. Synthesis, 1985(02), 138-141. Available at: [Link]

-

Ajani, O. O., et al. (2017). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Covenant University Repository. Available at: [Link]

-

University of Calgary. 13C NMR spectroscopy. Available at: [Link]

-

Fan, T. W-M., et al. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolomics, 13(1), 10. Available at: [Link]

-

PubChem. Pyrrolidine-2-carboxamide. Available at: [Link]

-

Oregon State University. 13C-NMR. Available at: [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0098720). Available at: [Link]

-

Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. ResearchGate. Available at: [Link]

-

NIST. 3-Piperidinecarboxamide, N,N-diethyl-. NIST Chemistry WebBook. Available at: [Link]

-

Shigemizu, D., et al. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of medicinal chemistry, 63(10), 5047–5060. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Rizzi, A., & Mobley, D. L. (2020). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. Available at: [Link]

-

PubChem. N-methylpyrrolidine-2-carboxamide. Available at: [Link]

-

Osipov, S. N., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3180. Available at: [Link]

-

Garcia-Hartjes, P., et al. (2016). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Scientific Reports, 6, 33745. Available at: [Link]

-

Osipov, S. N., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PMC. Available at: [Link]

-

PubChem. (S)-2-Methylpyrrolidine-2-carboxamide. Available at: [Link]

-

MDPI. N-(2,2-Diphenylethyl)furan-2-carboxamide. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. CN107641092A - A kind of synthetic method of L prolineamides - Google Patents [patents.google.com]

- 11. CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]

- 12. benthamopen.com [benthamopen.com]

- 13. L-Proline synthesis - chemicalbook [chemicalbook.com]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of N,N-diethylpyrrolidine-2-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N,N-diethylpyrrolidine-2-carboxamide, a prominent prolinamide derivative. Prolinamides are significant scaffolds in medicinal chemistry and drug development, and a thorough understanding of their three-dimensional structure is paramount for rational drug design. This document synthesizes theoretical principles with established experimental and computational methodologies to offer a detailed exploration of the conformational isomerism inherent to this molecule. We delve into the puckering of the pyrrolidine ring, the restricted rotation of the amide bond, and the interplay between these dynamic features. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical protocols for the conformational analysis of this important class of molecules.

Introduction

N,N-diethylpyrrolidine-2-carboxamide belongs to the class of prolinamides, which are derivatives of the amino acid proline. The pyrrolidine ring of proline introduces a unique conformational rigidity into peptide backbones and small molecules, making it a valuable structural element in the design of bioactive compounds. Pyrrolidine-carboxamide derivatives have been identified as potent inhibitors of various enzymes and are explored as therapeutic agents for a range of diseases, including cancer and infectious diseases.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and conformational dynamics. Therefore, a detailed understanding of the conformational preferences of N,N-diethylpyrrolidine-2-carboxamide is crucial for elucidating its structure-activity relationships (SAR) and for the development of novel therapeutics based on this scaffold.

Molecular Structure

The fundamental structure of N,N-diethylpyrrolidine-2-carboxamide comprises a five-membered pyrrolidine ring with an N,N-diethylcarboxamide substituent at the C2 position. The C2 carbon is a chiral center, typically with an (S)-configuration in derivatives of L-proline.

Key structural features include:

-

A Chiral Center: The C2 carbon (α-carbon) is stereogenic.

-

A Saturated Heterocycle: The pyrrolidine ring is a five-membered, non-aromatic ring containing one nitrogen atom.

-

A Tertiary Amide: The carboxamide group is trisubstituted, with two ethyl groups on the nitrogen atom.

Conformational Isomerism

The conformational flexibility of N,N-diethylpyrrolidine-2-carboxamide is primarily governed by two factors: the puckering of the pyrrolidine ring and the rotation around the C2-C(O) and C(O)-N bonds of the carboxamide group.

Pyrrolidine Ring Puckering

Contrary to a planar depiction, the five-membered pyrrolidine ring is puckered to relieve torsional strain. The puckering can be described by two principal conformations: the envelope (E) and the twist (T) forms. For proline and its derivatives, the puckering is most commonly described by the position of the Cγ atom relative to the plane defined by the other four ring atoms. This leads to two predominant puckering states:

-

Cγ-endo (DOWN): The Cγ atom is displaced on the same side as the carboxamide group.

-

Cγ-exo (UP): The Cγ atom is on the opposite side of the carboxamide group.

The energy difference between these puckered states is generally small, and the ring can dynamically interconvert between them. The presence of an N-acyl group, such as the N,N-diethylcarboxamide in this case, influences the equilibrium between the UP and DOWN conformations.[3] The exact preference is also influenced by the solvent environment.[4]

Amide Bond Rotation

A critical conformational feature of N,N-diethylpyrrolidine-2-carboxamide is the restricted rotation around the C(O)-N bond of the amide group. This is due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts a partial double-bond character to the C(O)-N bond.[5][6] This resonance has two important consequences:

-

Planarity: The atoms of the amide group (Cα, C', O, N, and the two Cα atoms of the ethyl groups) tend to lie in a single plane.

-

Rotational Barrier: The energy barrier to rotation around the C(O)-N bond is significant, typically in the range of 15-23 kcal/mol.[6] This restricted rotation leads to the existence of distinct rotamers that can be observed on the NMR timescale at room temperature.[5][7]

Due to this planarity and restricted rotation, the two ethyl groups on the nitrogen are non-equivalent. One ethyl group is cis to the carbonyl oxygen, while the other is trans. This non-equivalence is a key feature that can be observed in NMR spectroscopy.

Key Conformational Descriptors

To precisely describe the conformation of N,N-diethylpyrrolidine-2-carboxamide, a set of dihedral angles is used:

-

ω (omega): Describes the rotation around the C(O)-N amide bond. For a trans amide bond, ω is approximately 180°, while for a cis amide bond, it is approximately 0°. In N,N-disubstituted amides, the trans conformation is strongly favored.

-

φ (phi): Defined by the atoms C'-N-Cα-C', it describes the rotation around the N-Cα bond.

-

ψ (psi): Defined by the atoms N-Cα-C'-N, it describes the rotation around the Cα-C' bond.

The puckering of the pyrrolidine ring can be quantitatively described using the Cremer-Pople puckering parameters .[8] For a five-membered ring, two parameters, the puckering amplitude (q) and the phase angle (Φ), are sufficient to describe the conformation.

Methodologies for Conformational Elucidation

A combination of experimental and computational techniques is required for a thorough conformational analysis of N,N-diethylpyrrolidine-2-carboxamide.

Experimental Techniques

NMR is the most powerful experimental technique for studying the conformation of molecules in solution.[9]

Protocol for NMR-based Conformational Analysis:

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Analyze the chemical shifts and multiplicities of the pyrrolidine ring protons. The non-equivalence of the N-ethyl protons should be evident.

-

Carefully measure the vicinal ³J(H,H) coupling constants between the protons on the pyrrolidine ring. These values are related to the dihedral angles via the Karplus equation and can be used to infer the ring pucker.

-

-

Variable Temperature (VT) NMR:

-

Acquire a series of ¹H NMR spectra at different temperatures, from room temperature up to a temperature where the two sets of signals for the ethyl groups coalesce into a single set of averaged signals.

-

The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotation around the C(O)-N bond, providing a quantitative measure of the rotational barrier.[7]

-

-

2D NMR Spectroscopy (COSY, NOESY/ROESY):

-

Acquire a COSY spectrum to confirm the proton connectivity within the pyrrolidine ring and the ethyl groups.

-

Acquire a NOESY or ROESY spectrum to identify through-space correlations.[10] NOE/ROE cross-peaks between specific protons (e.g., between a proton on the pyrrolidine ring and a proton on one of the ethyl groups) provide distance constraints that are crucial for determining the three-dimensional structure of the predominant conformer(s) in solution.

-

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This would yield precise bond lengths, bond angles, and dihedral angles, offering a static picture of a low-energy conformation. As of the writing of this guide, no crystal structure for N,N-diethylpyrrolidine-2-carboxamide is publicly available.

Computational Modeling

In the absence of a crystal structure, computational modeling is an indispensable tool for exploring the conformational landscape of N,N-diethylpyrrolidine-2-carboxamide.[11][12]

Workflow for Computational Conformational Analysis:

Caption: Workflow for computational conformational analysis.

-

Initial Structure Generation: A 3D model of N,N-diethylpyrrolidine-2-carboxamide is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify various possible low-energy conformations. Methods such as LowModeMD are particularly effective for flexible molecules.[13]

-

Clustering: The generated conformers are clustered based on structural similarity (e.g., RMSD) to identify unique conformational families.

-

Quantum Mechanical Calculations: The representative conformers from each cluster are subjected to geometry optimization and energy calculation using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides accurate geometries and relative energies of the conformers.

-

Analysis: The output is analyzed to identify the global minimum energy conformer and other low-energy conformers that are likely to be populated at room temperature. Key geometric parameters (dihedral angles, ring pucker) are measured for each conformer.

-

Barrier Calculation: To quantify the energy barriers for interconversion between conformers (e.g., ring flipping or amide bond rotation), transition state searches can be performed.

Integrated Conformational Analysis of N,N-diethylpyrrolidine-2-carboxamide

By integrating the principles and methodologies described above, we can construct a detailed picture of the conformational preferences of N,N-diethylpyrrolidine-2-carboxamide.

The conformational landscape is a function of the pyrrolidine ring pucker and the orientation of the carboxamide group. The primary low-energy conformers are expected to differ in whether the ring adopts a Cγ-endo or Cγ-exo pucker.

| Conformer Family | Pyrrolidine Pucker | Key Dihedral Angles (approx.) | Relative Stability |

| A | Cγ-exo (UP) | φ ≈ -60°, ψ ≈ 150° | Likely to be highly populated |

| B | Cγ-endo (DOWN) | φ ≈ -75°, ψ ≈ 60° | May be slightly higher in energy |

Note: The exact dihedral angles and relative stabilities would need to be determined by specific DFT calculations.

The bulky N,N-diethyl group will sterically influence the preferred orientation of the carboxamide side chain relative to the pyrrolidine ring.

Caption: Interplay of conformational features in N,N-diethylpyrrolidine-2-carboxamide.

Implications for Drug Development

The conformation of a molecule dictates its shape, which in turn governs its ability to bind to a biological target such as an enzyme active site or a receptor.

-

Receptor Binding: The specific arrangement of the pyrrolidine ring and the diethylamide group creates a unique three-dimensional pharmacophore. Different conformers will present different surfaces for interaction with a binding pocket. The lowest energy conformer is not necessarily the bioactive conformation, but the energetic cost of adopting the bioactive conformation must be low.

-

Structure-Based Drug Design: Knowledge of the preferred conformations of N,N-diethylpyrrolidine-2-carboxamide can be used to design more potent and selective inhibitors. By modifying the scaffold to favor the bioactive conformation, binding affinity can be improved.

-

Physicochemical Properties: The overall molecular shape and the exposure of polar groups can be affected by the conformation, which can in turn influence properties such as solubility and membrane permeability.

Conclusion

The molecular structure of N,N-diethylpyrrolidine-2-carboxamide is characterized by significant conformational heterogeneity, primarily arising from the puckering of the pyrrolidine ring and the restricted rotation about the amide bond. A comprehensive understanding of this conformational landscape requires a synergistic approach, combining high-resolution NMR spectroscopy and sophisticated computational modeling. The elucidation of the preferred conformers and the energetic barriers between them is fundamental to understanding the molecule's chemical behavior and its interactions with biological systems, providing a critical foundation for its application in drug discovery and development.

References

-

Ajani, O.O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Current Research in Chemistry, 8, 10-20.

-

Milner-White, E. J., & Moudallal, H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 66191, N,N-Diethylpropionamide. Retrieved from

-

University of California, Davis. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Retrieved from

-

Singh, R. P., et al. (2019). Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides. Organic & Biomolecular Chemistry, 17(18), 4460-4464.

-

Cárdenas-Jirón, G. I., et al. (2005). First Principle Computational Study on the Full Conformational Space of l-Proline Diamides. The Journal of Physical Chemistry A, 109(11), 2660-2679.

-

Lei, X. (2025). Crystal structure of N, N-Dimethyl-N′-tosylformimidamide, C10H14N2O2S. Zeitschrift für Kristallographie - New Crystal Structures.

-

Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3466-3477.

-

Rovó, P., et al. (2025). Accurate Protein Dynamic Conformational Ensembles: Combining AlphaFold, MD, and Amide 15 N( 1 H) NMR Relaxation. International Journal of Molecular Sciences, 26(18), 9876.

-

Diop, C., et al. (2019). Study of the barrier of Amide rotation in 1-N, N-diethyloxamoylonium salts by NMR. Journal of Chemical and Pharmaceutical Research, 11(4), 1-7.

-

da Silva, J. B. P., et al. (2019). Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. New Journal of Chemistry, 43(1), 234-245.

-

Lee, K.-K., et al. (2006). Conformations of N-Acetyl-l-Prolinamide by Two-Dimensional Infrared Spectroscopy. The Journal of Physical Chemistry B, 110(43), 21674-21681.

-

LibreTexts. (2022). 4.5: Rates of Rotation Around -CO-N- Bonds of Amides. Retrieved from

-

de Graaf, C., et al. (2018). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Journal of Chemical Information and Modeling, 58(11), 2347-2358.

-

Baldoni, H. A., et al. (2006). Ab initio and DFT search for conformational transition states of N-formyl-L-prolinamide. Journal of Molecular Structure: THEOCHEM, 769(1-3), 55-67.

-

Kang, Y. K. (2004). Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM, 678(1-3), 163-169.

-

Pinto, M. F. S., et al. (2023). Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools. Journal of Natural Products, 86(7), 1775-1784.

-

Jois, S. D. S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1279.

-

Chemistry Stack Exchange. (2015). Rotational Barriers - Amide and Hydroxamic Acid. Retrieved from

-

Samant, V. V., & Bergonzo, C. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv.

-

Henry, R., et al. (2021). NMR free ligand conformations and atomic resolution dynamics. Magnetic Resonance, 2, 49-65.

-

Al-Anber, M., & Yasser, Y. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Preprints.org.

-

Pérez-Hernández, N., et al. (2018). Conformational profile of a proline-arginine hybrid. PeerJ, 6, e5105.

-

Khodov, I. A., et al. (2018). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. arXiv.

-

Bhat, H. G., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(11), 5516-5530.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields | bioRxiv [biorxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

- 7. chemistry.montana.edu [chemistry.montana.edu]

- 8. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mr.copernicus.org [mr.copernicus.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. preprints.org [preprints.org]

- 13. Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability Profile: N,N-Diethylpyrrolidine-2-carboxamide

This guide provides an in-depth technical analysis of the thermodynamic and chemical stability of N,N-diethylpyrrolidine-2-carboxamide (often referred to as N,N-diethylprolinamide). It is designed for researchers requiring precise physicochemical data for application in organocatalysis, ligand synthesis, or pharmaceutical intermediate profiling.

Executive Technical Summary

N,N-diethylpyrrolidine-2-carboxamide (MW: 170.25 g/mol ) exhibits a robust thermodynamic profile characteristic of tertiary amides, defined by high hydrolytic resistance and a distinct rotational isomerization barrier. However, its stability profile is bifurcated: while the amide bond is kinetically stable against cleavage (

Key Stability Metrics:

-

Physical State: Viscous oil (Standard ambient temperature and pressure).

-

Amide Rotational Barrier:

18–21 kcal/mol (Restricted rotation due to -

Primary Degradation Pathway: C2-Epimerization (Racemization) rather than hydrolysis.

-

Storage Requirement: Anhydrous, inert atmosphere (Ar/N

) to prevent hygroscopic moisture uptake and subsequent carbamate formation or proton-exchange mediated racemization.

Molecular Architecture & Thermodynamic Baselines[1]

The stability of this molecule is governed by two competing electronic features: the resonance stabilization of the diethylamide group and the ring strain/inductive effects of the pyrrolidine core.

Amide Resonance & Rotational Isomerism

The thermodynamic stability of the amide bond arises from the delocalization of the nitrogen lone pair into the carbonyl

-

Rotational Barrier: Unlike free-rotating amines, the diethylamide moiety exhibits restricted rotation.[2] Variable Temperature NMR (VT-NMR) studies on analogous systems (e.g., N,N-diethyl-m-toluamide or DEET) place this barrier between 18 and 21 kcal/mol (75–88 kJ/mol).

-

Conformational Locking: The molecule exists as an equilibrium of cis and trans rotamers (defined by the relationship of the carbonyl oxygen to the pyrrolidine nitrogen). The steric bulk of the diethyl groups versus the pyrrolidine ring dictates the equilibrium constant (

), which is thermodynamically non-unity.

Enthalpic Considerations

-

Bond Dissociation Energy (BDE): The amide C-N bond is strong (

85-100 kcal/mol), rendering thermal homolysis negligible below 250°C. -

Ring Strain: The pyrrolidine ring introduces mild torsional strain but is thermodynamically stable compared to smaller aziridine or azetidine rings.

Chemical Stability & Degradation Pathways

Racemization (The Critical Instability)

The most significant thermodynamic risk for N,N-diethylpyrrolidine-2-carboxamide is the loss of optical purity. The C2 proton is chemically distinct due to the electron-withdrawing nature of the adjacent carbonyl and the inductive effect of the pyrrolidine nitrogen.

-

Mechanism: Base-catalyzed deprotonation at C2 leads to a planar enolate intermediate. Upon reprotonation, the chiral center can invert.

-

Thermodynamic Driver: The racemic mixture is entropically favored (

). -

Catalysts: Strong bases, aldehydes (via Schiff base formation if the ring nitrogen is unsubstituted), and elevated temperatures.

Hydrolysis Profile

Tertiary amides are among the least reactive carboxylic acid derivatives.

-

Acidic Hydrolysis: Requires protonation of the amide oxygen followed by nucleophilic attack by water. This is slow due to the electrostatic repulsion between the protonated pyrrolidine nitrogen (if pH < pKa

9) and the incoming hydronium species. -

Basic Hydrolysis: Requires expulsion of the diethylamide anion, a poor leaving group (

of conjugate acid

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways of racemization (favored) and hydrolysis (disfavored).

Experimental Protocols (Self-Validating Systems)

To rigorously assess the stability of a specific batch, the following protocols are recommended. These are designed to be self-validating, meaning internal controls confirm the assay's performance.

Protocol A: Determination of Rotational Barrier (VT-NMR)

Use this to characterize the baseline thermodynamic state and rotamer ratio.

-

Sample Prep: Dissolve 10 mg of analyte in 0.6 mL DMSO-

(high boiling point required). -

Acquisition (Low T): Acquire

H NMR at 298 K. Observe splitting of the ethyl -CH -

Variable Temperature Ramp: Increase probe temperature in 10 K increments up to 393 K (120°C).

-

Coalescence Point (

): Identify the temperature where the distinct ethyl signals merge into a single broad peak. -

Calculation: Use the Eyring equation to calculate

:

Protocol B: Accelerated Stability Testing (Arrhenius Model)

Use this to predict shelf-life.

| Parameter | Condition A (Stress) | Condition B (Accelerated) | Condition C (Control) |

| Temperature | 80°C | 40°C | 4°C |

| Humidity | 75% RH | 75% RH | Ambient |

| Duration | 14 Days | 1–3 Months | 6 Months |

| Analysis | HPLC (Chiral & Achiral) | HPLC | HPLC |

Step-by-Step Workflow:

-

Aliquot Preparation: Seal samples in amber HPLC vials under Argon.

-

Incubation: Place in environmental chambers according to the table above.

-

Sampling: Pull samples at T=0, 24h, 72h, 7d, 14d.

-

Quantification:

-

Chemical Purity: Reverse-phase C18 column (Water/ACN gradient). Look for hydrolysis product (Proline) eluting at the solvent front.

-

Optical Purity: Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase). Measure Enantiomeric Excess (ee%).

-

Protocol C: Chiral Purity Validation (HPLC)

Essential for verifying the absence of racemization.

-

Column: Daicel Chiralpak AD-H (

mm, 5 -

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is added to suppress tailing of the basic pyrrolidine nitrogen.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide absorption).

-

Validation Criteria: Resolution (

) between enantiomers must be

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage logic applies:

-

Moisture Exclusion: While hydrolysis is slow, moisture can promote proton exchange at the C2 position. Store over molecular sieves or under inert gas.

-

Temperature Control: Store at 2–8°C. Higher temperatures exponentially increase the rate of rotamer interconversion and racemization.

-

pH Sensitivity: Avoid contact with strong bases (e.g., NaH, KOH) or aldehydes, which can catalyze racemization via enolization or Schiff base mechanisms respectively.

References

-

Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

-

Mack, J. (2023). Modulations in restricted amide rotation by steric induced conformational trapping. National Institutes of Health (PMC). Retrieved from [Link]

-

Montana State University. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Retrieved from [Link]

-

PubChem. (2025).[3] (2S)-N,N-dimethylpyrrolidine-2-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Beier, A., et al. (2012). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. FEBS Journal. Retrieved from [Link]

Sources

- 1. Modulations in restricted amide rotation by steric induced conformational trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 3. (2S)-N,N-dimethylpyrrolidine-2-carboxamide | C7H14N2O | CID 7408249 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity potential of N,N-diethylpyrrolidine-2-carboxamide

An In-depth Technical Guide Topic: The Biological Activity Potential of N,N-diethylpyrrolidine-2-carboxamide: A Projection Based on a Privileged Scaffold Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Publicly available scientific literature and databases do not contain specific biological activity data for N,N-diethylpyrrolidine-2-carboxamide. This guide, therefore, presents a scientifically-grounded projection of its potential biological activities. This analysis is based on the well-documented pharmacology of the broader class of pyrrolidine-2-carboxamide derivatives, a moiety recognized as a "privileged structure" in medicinal chemistry. This scaffold is a core component of numerous biologically active compounds, demonstrating significant therapeutic potential across diverse areas including oncology, infectious diseases, and neurology. This document synthesizes existing research on analogous structures to forecast the potential of N,N-diethylpyrrolidine-2-carboxamide and provides detailed, validated experimental protocols for its empirical investigation. The quantitative data presented herein is illustrative, derived from published findings on related compounds, and serves as a benchmark for future experimental validation.

Introduction: The Pyrrolidine-2-Carboxamide as a Versatile Pharmacophore

The pyrrolidine ring is a foundational heterocyclic scaffold frequently found in approved pharmaceuticals and natural alkaloids. Its structural rigidity and stereochemical complexity allow for precise spatial orientation of functional groups, making it an ideal template for designing molecules that interact with specific biological targets. When functionalized with a carboxamide group at the 2-position, its versatility expands significantly, giving rise to the pyrrolidine-2-carboxamide moiety. This class of compounds has been extensively explored, leading to the discovery of agents with a wide spectrum of biological activities.

Compound of Interest: N,N-diethylpyrrolidine-2-carboxamide

-

IUPAC Name: N,N-diethylpyrrolidine-2-carboxamide

-

Molecular Formula: C₉H₁₈N₂O

-

Core Structure: A pyrrolidine ring with a diethyl-substituted carboxamide group at the C2 position.

This guide will explore the therapeutic potential of this specific molecule by extrapolating from the established activities of its structural analogues in three key areas: oncology, infectious diseases, and cognitive enhancement.

Projected Therapeutic Areas of N,N-diethylpyrrolidine-2-carboxamide

Potential as an Anticancer Agent

Numerous studies have demonstrated the potent antiproliferative effects of pyrrolidine carboxamide derivatives against various cancer cell lines. The structural features of these compounds allow them to interact with key targets in cancer signaling pathways.

Causality of Experimental Design: The rationale for investigating N,N-diethylpyrrolidine-2-carboxamide as an anticancer agent stems from analogues that induce apoptosis and cell cycle arrest. For example, a novel series of pyrrolidine aryl carboxamide derivatives, analogous to the OSU-2S structure, were found to be potent against hepatocellular carcinoma (HCC). The most effective of these compounds induced apoptosis, possibly through the activation of protein kinase C delta (PKCδ). Furthermore, 5-oxopyrrolidine derivatives have shown significant anticancer activity against A549 human lung adenocarcinoma cells. This suggests that the pyrrolidine core is a key determinant for cytotoxic activity.

A primary screening assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a logical first step. It is a robust, colorimetric assay that provides a quantitative measure of cell viability and metabolic activity, serving as a reliable indicator of a compound's cytotoxic or cytostatic effects.

Potential Mechanisms of Action:

-

Induction of Apoptosis: As seen with related compounds, it may trigger programmed cell death in cancer cells via intrinsic or extrinsic pathways.

-

Cell Cycle Arrest: The compound could potentially halt the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Inhibition of Cancer Cell Migration: Some derivatives have shown the ability to inhibit the movement of cancer cells, a critical factor in metastasis.

Potential as an Antimicrobial Agent

The pyrrolidine core is a common feature in compounds with antibacterial and antifungal properties.[1] The search for novel antimicrobial agents is critical due to the rise of drug-resistant pathogens.

Causality of Experimental Design: Derivatives of N-aryl pyrrolidine-2-carboxamides have been synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. Notably, some analogues showed significant activity, particularly against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 15.6 µg/mL. Another study on 5-oxopyrrolidine derivatives also highlighted promising and selective activity against multidrug-resistant S. aureus strains.[1] This evidence strongly supports screening N,N-diethylpyrrolidine-2-carboxamide against a panel of clinically relevant bacteria. The broth microdilution method is the gold standard for determining MIC values, providing a quantitative measure of a compound's potency and a direct comparison to standard antibiotics.

Potential Spectrum of Activity:

-

Gram-Positive Bacteria: Based on existing data, the compound is most likely to show efficacy against Gram-positive organisms like Staphylococcus and Bacillus species.

-

Gram-Negative Bacteria: Activity against Gram-negative bacteria such as E. coli and P. aeruginosa may be possible but appears less common for this scaffold.[1]

-

Antifungal Activity: While less documented, the general antimicrobial potential of the scaffold suggests that antifungal screening could also be a worthwhile endeavor.

Potential as a Nootropic (Cognitive-Enhancing) Agent

The pyrrolidinone ring, a close structural relative of the pyrrolidine core (differing by a ketone group), is the foundational scaffold for the "racetam" class of nootropics, including the archetypal drug Piracetam. These compounds are known for their ability to enhance cognitive functions like memory and learning.

Causality of Experimental Design: The established role of the pyrrolidinone scaffold in cognitive enhancement provides a strong rationale for investigating the nootropic potential of N,N-diethylpyrrolidine-2-carboxamide. Key mechanisms for nootropic action include the modulation of neurotransmitter systems, particularly the cholinergic system. A primary pathogenic cause for cognitive decline in conditions like Alzheimer's disease is a deficit in the neurotransmitter acetylcholine. Therefore, a logical and widely accepted initial screening method is an in vitro assay to measure the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. Inhibition of AChE increases the levels and duration of action of acetylcholine in the synaptic cleft, a primary mechanism of action for drugs like Donepezil used to treat Alzheimer's disease.

Potential Mechanisms of Action:

-

Cholinergic System Modulation: The compound may act as an inhibitor of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain.

-

Neuroprotection: Like other nootropics, it could exhibit neuroprotective effects, shielding neurons from damage caused by oxidative stress or excitotoxicity.

-

Enhancement of Cerebral Blood Flow: Improved blood circulation in the brain provides more oxygen and nutrients, supporting overall cognitive function.

Proposed Experimental Validation

To empirically validate the projected biological activities of N,N-diethylpyrrolidine-2-carboxamide, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be self-validating through the inclusion of appropriate controls and provide clear, quantitative endpoints.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of N,N-diethylpyrrolidine-2-carboxamide on a panel of human cancer cell lines.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549-lung, MCF-7-breast, HepG2-liver) into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After incubation, discard the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of N,N-diethylpyrrolidine-2-carboxamide against selected bacterial strains.

Methodology:

-

Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin or Streptomycin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Illustrative Data Based on Analogues

The following table presents hypothetical IC₅₀ and MIC values for N,N-diethylpyrrolidine-2-carboxamide, based on data reported for structurally related compounds in the literature. These values serve as a potential benchmark for experimental outcomes.

| Assay Type | Target | Metric | Projected Value | Reference Compound Class |

| Anticancer | A549 (Lung Cancer) | IC₅₀ | 25 µM | 5-Oxopyrrolidine Derivatives |

| HepG2 (Liver Cancer) | IC₅₀ | 15 µM | Pyrrolidine Aryl Carboxamides | |

| Antimicrobial | S. aureus | MIC | 16 - 32 µg/mL | N-aryl Pyrrolidine-2-carboxamides |

| E. coli | MIC | > 64 µg/mL | 5-Oxopyrrolidine Derivatives | |

| Nootropic | Acetylcholinesterase | IC₅₀ | 10 µM | Pyrrolidine-2-one Derivatives |

Data Interpretation and Future Directions

Initial screening results will guide the subsequent stages of research.

-

Potent Anticancer Activity (Low µM IC₅₀): If significant cytotoxicity is observed, especially with selectivity for cancer cells over normal cells, future work should focus on elucidating the mechanism of action. This would involve Western blot analysis to probe for apoptosis markers (e.g., cleaved PARP, caspases) and cell cycle analysis via flow cytometry.

-

Promising Antimicrobial Activity (Low MIC): A low MIC value, particularly against resistant strains, would warrant further investigation into the mechanism (e.g., cell wall synthesis, DNA gyrase inhibition) and testing against a broader panel of pathogens.

-

Significant AChE Inhibition: Positive results in the AChE assay should be followed by more complex in vitro models (e.g., neuroprotection assays against oxidative stress) and eventually in vivo behavioral models in rodents (e.g., Morris water maze, passive avoidance test) to confirm cognitive-enhancing effects.

Conclusion

While direct experimental evidence for the biological activity of N,N-diethylpyrrolidine-2-carboxamide is currently lacking, a thorough analysis of its structural class provides a strong foundation for projecting its therapeutic potential. The pyrrolidine-2-carboxamide scaffold is a proven pharmacophore, consistently yielding compounds with significant anticancer, antimicrobial, and neurological activities. N,N-diethylpyrrolidine-2-carboxamide is therefore a compelling candidate for systematic biological evaluation. The experimental protocols detailed in this guide offer a validated roadmap for uncovering its potential role as a lead compound in the development of novel therapeutics.

References

- Benchchem. A Technical Guide to the Anticipated Biological Activity of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide.

- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (5 (49)), 37–47.

- Scilit. (1986). Recent development in 2‐pyrrolidinone‐containing nootropics.

-

Ajanaku, C. O., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. Available from: [Link]

- ResearchGate. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics | Request PDF.

- MDPI. (2022). Synthesis and Antineoplastic Activity of a Dimer, Spiroindolinone Pyrrolidinecarboxamide.

- PMC. (2021). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

- Semantic Scholar. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke.

- PMC. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Benchchem. (2025). Application of Pyrrolidine Derivatives in Cancer Research: A Focus on 4.

- MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

- Journal of Applied Pharmaceutical Science. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against.

Sources

An In-depth Technical Guide to the pKa and Basicity of N,N-diethylpyrrolidine-2-carboxamide

Abstract

N,N-diethylpyrrolidine-2-carboxamide is a disubstituted cyclic amine with significant relevance in medicinal chemistry and drug development. Understanding its acid-base properties, quantified by the pKa value, is fundamental to predicting its physiological behavior, including solubility, membrane permeability, and receptor interaction. This guide provides a comprehensive analysis of the structural and electronic factors governing the basicity of this molecule. It establishes that the tertiary amine within the pyrrolidine ring is the sole basic center, while the tertiary amide nitrogen is non-basic due to resonance delocalization. The guide further details field-proven experimental and computational methodologies for the precise determination of its pKa, offering researchers a robust framework for characterization.

Molecular Structure and Physicochemical Properties

N,N-diethylpyrrolidine-2-carboxamide is built upon a pyrrolidine core, a five-membered saturated heterocycle containing a tertiary amine. Attached at the 2-position is an N,N-diethylcarboxamide substituent.

Key Functional Groups:

-

Tertiary Cyclic Amine: The sp³-hybridized nitrogen atom within the pyrrolidine ring possesses a lone pair of electrons, making it the primary locus of basicity in the molecule.

-

Tertiary Amide: The N,N-diethylcarboxamide group contains a nitrogen atom directly bonded to a carbonyl group (C=O). This nitrogen's lone pair is extensively delocalized through resonance with the electronegative oxygen atom, rendering it non-basic.[1][2][3]

The critical interaction influencing the molecule's overall basicity is the electron-withdrawing inductive effect of the carboxamide group on the adjacent pyrrolidine ring. This effect reduces the electron density on the pyrrolidine nitrogen, thereby modulating its basicity relative to the unsubstituted parent heterocycle.[4][5]

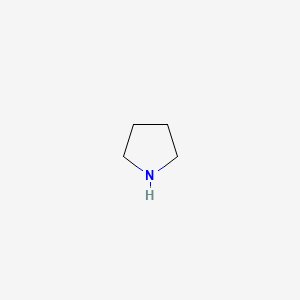

Table 1: Physicochemical Properties of N,N-diethylpyrrolidine-2-carboxamide and Related Compounds

| Property | N,N-diethylpyrrolidine-2-carboxamide | Pyrrolidine (Reference) |

| Molecular Formula | C₉H₁₈N₂O | C₄H₉N |

| Molecular Weight | 170.25 g/mol | 71.12 g/mol |

| Structure |  |  |

| CAS Number | 1018331-52-6 | 123-75-1[6] |

| pKa of Conjugate Acid | Estimated 9.0 - 10.0 | 11.27[7][8][9] |

Theoretical Framework of Basicity and pKa

The basicity of an amine is a measure of the availability of its nitrogen lone pair to accept a proton (H⁺). This equilibrium is quantified by the pKa of its conjugate acid (BH⁺). A higher pKa value indicates a stronger base.

The Locus of Basicity: Pyrrolidine Nitrogen

Protonation of N,N-diethylpyrrolidine-2-carboxamide occurs exclusively at the pyrrolidine nitrogen. The amide nitrogen is effectively neutral due to the delocalization of its lone pair into the carbonyl system, a stabilizing resonance effect that would be lost upon protonation.[1][3][10] The electron-withdrawing nature of the carbonyl group further decreases the electron density on the amide nitrogen through induction, making it a very poor Lewis base.[4]

Factors Influencing Pyrrolidine pKa

The basicity of the pyrrolidine nitrogen is primarily influenced by the inductive effect of the C2 substituent.

-

Inductive Effect (-I): The N,N-diethylcarboxamide group is strongly electron-withdrawing due to the electronegativity of its oxygen and nitrogen atoms. This group pulls electron density away from the pyrrolidine ring through the sigma bonds. This withdrawal effect reduces the electron density on the pyrrolidine nitrogen, making its lone pair less available for donation to a proton.[5]

-

Comparison with Pyrrolidine: The parent compound, pyrrolidine, is a strong base with a pKa of 11.27 for its conjugate acid.[7][8] The presence of the electron-withdrawing carboxamide substituent at the 2-position is expected to significantly decrease this value. For context, substitution of amines with electron-withdrawing groups can lower the pKa by 1-3 units or more, depending on the group's nature and proximity.[5] Therefore, a pKa in the range of 9.0 to 10.0 is a chemically sound estimate for N,N-diethylpyrrolidine-2-carboxamide.

Protonation Equilibrium

The reversible reaction with an acid (H⁺) is shown below, illustrating the formation of the pyrrolidinium cation.

Caption: Protonation equilibrium of the pyrrolidine nitrogen.

Methodologies for pKa Determination

Accurate pKa determination is essential for creating reliable structure-activity relationships and for formulation development. Both experimental and computational methods provide valuable, complementary insights.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and simplicity.[11][12] The method involves titrating a solution of the basic compound with a standardized strong acid and monitoring the resulting pH change. The pKa is the pH at which the amine is 50% protonated, corresponding to the midpoint of the buffer region on the titration curve.[13]

Self-Validating Experimental Protocol:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure linearity and accuracy across the expected pH range.[13][14]

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of N,N-diethylpyrrolidine-2-carboxamide in deionized, CO₂-free water to a final concentration of approximately 1-10 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which prevents activity coefficient fluctuations.[13][14]

-

-

Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere by forming carbonic acid.[13][14]

-

Titration:

-

Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25.0 °C).

-

Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[13] This self-validating system ensures that the inflection point directly reflects the analyte's properties under controlled conditions.

-

Caption: Workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa

Computational chemistry offers a powerful, predictive approach to estimate pKa values, particularly in early-stage drug discovery where physical samples may be limited.[15] These methods calculate the Gibbs free energy change (ΔG) for the protonation reaction in a simulated aqueous environment.

Workflow for Quantum Mechanics-Based pKa Prediction:

-

Structure Generation: Create 3D models of both the neutral N,N-diethylpyrrolidine-2-carboxamide molecule and its protonated form (pyrrolidinium cation).

-

Conformational Search & Optimization: Perform a conformational search for both species to identify the lowest energy conformers. Optimize the geometry of these conformers using a suitable quantum mechanical method, such as Density Functional Theory (DFT).[16]

-

Energy Calculation: Calculate the gas-phase electronic energies and thermal corrections (to obtain Gibbs free energy) for the optimized neutral and protonated structures.

-

Solvation Modeling: Apply a continuum solvation model (e.g., SMD or CPCM) to calculate the free energy of solvation for each species. This step is critical as it accounts for the significant energetic contribution of solute-solvent interactions.[16][17]

-

pKa Calculation: The pKa is calculated from the Gibbs free energy of the dissociation reaction in solution (ΔG_sol) using the following equation: pKa = ΔG_sol / (2.303 * RT) Where R is the gas constant and T is the temperature. This requires a calibrated thermodynamic cycle that includes the known experimental free energy of solvation for the proton.[15][17]

Sources

- 1. 20.3C Amines versus Amides Amides are far less basic than amines (even l.. [askfilo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistryguru.com.sg [chemistryguru.com.sg]

- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Pyrrolidine [drugfuture.com]

- 7. Pyrrolidine [chemeurope.com]

- 8. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 9. quora.com [quora.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. mdpi.com [mdpi.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]

- 16. par.nsf.gov [par.nsf.gov]

- 17. How to Predict pKa | Rowan [rowansci.com]

Methodological & Application

Application Note: Scalable Synthesis of N,N-Diethylpyrrolidine-2-carboxamide

Abstract & Scope

This application note details a robust, enantioselective protocol for the synthesis of N,N-diethylpyrrolidine-2-carboxamide (also known as L-proline diethylamide) starting from L-proline . This compound is a critical organocatalyst used in asymmetric aldol reactions and a pharmacophore scaffold in drug discovery (e.g., dopaminergic ligands).

Unlike direct amidation routes which suffer from racemization and poor yields, this guide utilizes a Boc-protection strategy coupled with EDC/HOBt activation . This pathway ensures the preservation of chiral integrity at the

Strategic Rationale (The "Why")

The Challenge of Direct Coupling

L-Proline is a secondary amino acid. Direct reaction with diethylamine using thionyl chloride (

The Solution: Carbamate Protection & Active Esters

To ensure "Scientific Integrity" and reproducibility, this protocol employs:

-

N-Boc Protection: Sterically shields the pyrrolidine nitrogen and prevents self-coupling.

-

EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates an O-acylisourea intermediate. The addition of Hydroxybenzotriazole (HOBt) converts this unstable species into a "OBt ester." This active ester is less reactive than the O-acylisourea but far more selective for the amine nucleophile (diethylamine), significantly reducing racemization risks.

-

Acidolytic Deprotection: Removal of the Boc group using HCl/Dioxane yields the crystalline hydrochloride salt, avoiding the hygroscopic oils often associated with TFA deprotection.

Reaction Workflow (Graphviz Visualization)

The following diagram illustrates the critical control points (CCPs) and chemical flow.

Figure 1: Synthetic workflow highlighting the protection-activation-deprotection strategy.[1][2]

Detailed Experimental Protocols

Phase 1: N-Boc Protection of L-Proline

Note: If commercial Boc-L-Proline is available, proceed directly to Phase 2.

Reagents:

-

L-Proline (11.5 g, 100 mmol)

-

Di-tert-butyl dicarbonate (

) (24.0 g, 110 mmol) -

Sodium Hydroxide (NaOH) (1M aqueous solution)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve L-Proline (100 mmol) in 1M NaOH (110 mL) and cool to

in an ice bath. -

Dissolve

(110 mmol) in acetone (50 mL) and add dropwise to the stirring proline solution over 30 minutes. -

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Work-up: Wash the aqueous solution with diethyl ether (

) to remove unreacted -

Acidify the aqueous layer to pH 2–3 using 1M HCl (careful: gas evolution).

-

Extract the product immediately into DCM (

). -

Dry organic layers over

, filter, and concentrate in vacuo. -

Yield: Expect 95–99% of a white solid/foam.

Phase 2: Amide Coupling (The Critical Step)

Objective: Synthesis of tert-butyl 2-(diethylcarbamoyl)pyrrolidine-1-carboxylate.

Reagents:

-

N-Boc-L-Proline (10.75 g, 50 mmol)

-

Diethylamine (5.2 mL, 50 mmol)

-

EDC

HCl (10.5 g, 55 mmol) -

HOBt (anhydrous) (7.4 g, 55 mmol)

-

Triethylamine (TEA) (7.7 mL, 55 mmol)

-

Solvent: Dry Dichloromethane (DCM) (150 mL)

Protocol:

-

Activation: In a round-bottom flask under nitrogen, dissolve N-Boc-L-Proline in dry DCM. Cool to

. -

Add HOBt followed by EDC

HCl. Stir at -

Amine Addition: Add Triethylamine, followed by the dropwise addition of Diethylamine.

-

Reaction: Allow the mixture to warm to RT and stir for 16–24 hours.

-

Quench & Wash:

-

Dilute with DCM (100 mL).

-

Wash with 1M Citric Acid (

) – Removes unreacted amine/EDC. -

Wash with Saturated

( -

Wash with Brine (

).

-

-

Isolation: Dry over

, filter, and evaporate. -

Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 3:1).

-

Checkpoint: Product should be a colorless to pale yellow oil.

Phase 3: Deprotection & Salt Formation

Objective: Isolation of the target HCl salt.

Reagents:

-

Boc-Amide Intermediate (from Phase 2)

-

4M HCl in Dioxane (commercial solution)

-

Diethyl Ether (for precipitation)

Protocol:

-

Dissolve the Boc-amide intermediate in a minimal amount of dry DCM (approx. 20 mL).

-

Cool to

.[3] -

Add 4M HCl in Dioxane (10 equivalents, approx. 125 mL) dropwise.

-

Stir at RT for 2–4 hours. Monitor by TLC (disappearance of the Boc-protected spot).

-

Precipitation: Concentrate the solution to half volume in vacuo, then add cold Diethyl Ether (200 mL) with vigorous stirring. A white precipitate should form.

-

Filtration: Filter the solid under nitrogen (the salt can be hygroscopic). Wash with cold ether.

-

Drying: Dry under high vacuum over

or KOH pellets.

Analytical Validation

Expected Data Specifications

| Attribute | Specification | Notes |

| Appearance | White crystalline solid (HCl salt) | Free base is a yellow oil. |

| Molecular Weight | 206.71 g/mol (HCl salt) | Free base MW: 170.25 g/mol |

| Melting Point | 108–112 °C | Varies slightly with hydration. |

| Solubility | Soluble in Water, MeOH, DCM | Insoluble in Ether, Hexane. |

| Enantiomeric Excess | >98% ee | Determined by Chiral HPLC. |

NMR Characterization (Self-Validation)

Note: Proline amides exhibit rotameric mixtures in NMR due to restricted rotation around the amide bond (C-N) and the carbamate bond (in the Boc intermediate). Do not interpret split peaks as impurities without integration.

NMR (400 MHz,-

4.55 (t, 1H,

-

3.50–3.30 (m, 2H,

-

3.25–3.10 (m, 4H, N(CH

-

2.45–1.90 (m, 4H,

-

1.20–1.05 (m, 6H, N(CH

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 2 | Steric hindrance of diethylamine. | Switch coupling agent to HATU (1.1 eq) with DIPEA (2 eq). HATU is superior for hindered secondary amines. |